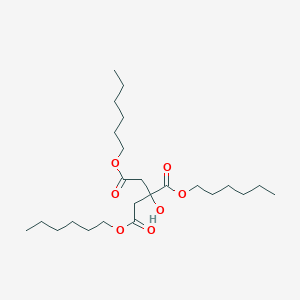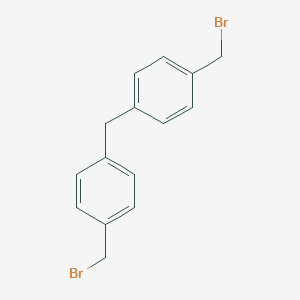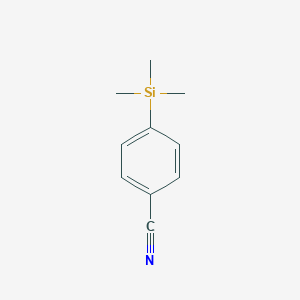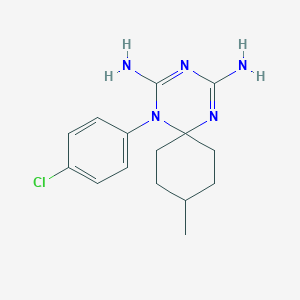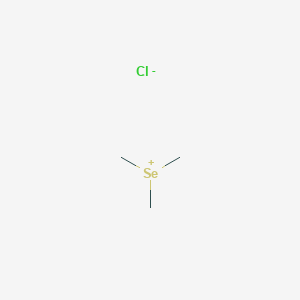
Trimethylselenonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylselenonium chloride: is an organoselenium compound with the chemical formula (CH₃)₃SeCl It is a member of the selenonium salts, which are characterized by the presence of a positively charged selenium atom bonded to three methyl groups and a chloride anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethylselenonium chloride can be synthesized through the reaction of trimethylselenonium iodide with silver chloride. The reaction typically occurs in an aqueous medium and involves the exchange of the iodide ion with the chloride ion to form the desired product.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Trimethylselenonium chloride can undergo oxidation reactions, where the selenium atom is oxidized to higher oxidation states.
Reduction: The compound can also participate in reduction reactions, where the selenium atom is reduced to lower oxidation states.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines are commonly employed.
Major Products:
Oxidation: Products may include selenoxides or selenones.
Reduction: Products may include selenides or elemental selenium.
Substitution: Products depend on the nucleophile used, resulting in various selenonium derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Trimethylselenonium chloride is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It is also employed in the synthesis of other organoselenium compounds.
Biology and Medicine: The compound has potential applications in biological studies due to its ability to interact with biological molecules. It is studied for its role in redox biology and its potential antioxidant properties.
Industry: In the industrial sector, selenonium, trimethyl-, chloride is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of selenonium, trimethyl-, chloride involves its interaction with various molecular targets. The positively charged selenium atom can form bonds with nucleophilic sites on biological molecules, influencing their structure and function. This interaction can affect cellular redox states, enzyme activities, and other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Selenomethionine: An organoselenium compound found in biological systems, used as a dietary supplement.
Selenium dioxide: An inorganic selenium compound used in various industrial applications.
Uniqueness: Trimethylselenonium chloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions
Eigenschaften
CAS-Nummer |
18987-38-7 |
|---|---|
Molekularformel |
C3H9ClSe |
Molekulargewicht |
159.53 g/mol |
IUPAC-Name |
trimethylselanium;chloride |
InChI |
InChI=1S/C3H9Se.ClH/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZUSQGLTVAQZHSN-UHFFFAOYSA-M |
SMILES |
C[Se+](C)C.[Cl-] |
Kanonische SMILES |
C[Se+](C)C.[Cl-] |
Verwandte CAS-Nummern |
25930-79-4 (Parent) |
Synonyme |
trimethylselenonium trimethylselenonium chloride trimethylselenonium iodide, (75)Se-labeled trimethylselenonium nitrate, (75)Se-labeled |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


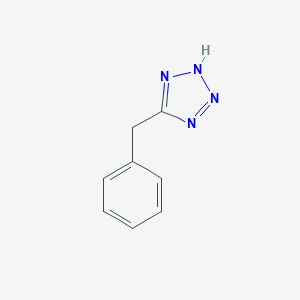
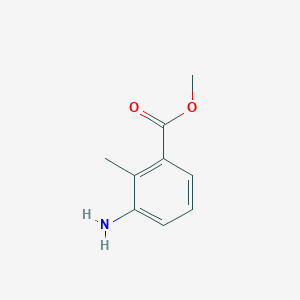
![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
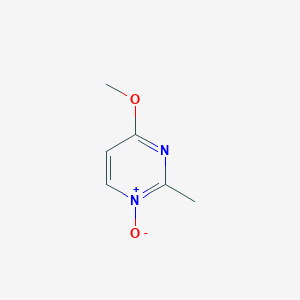
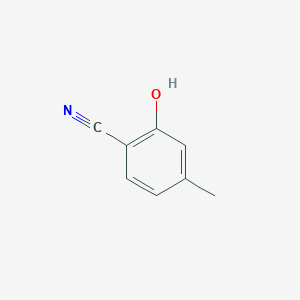
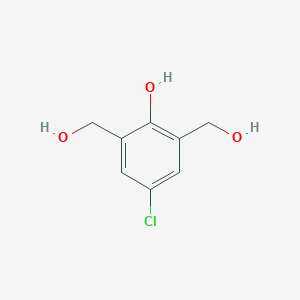
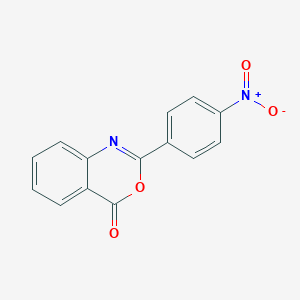
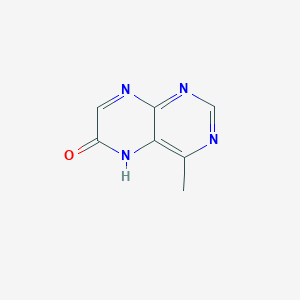
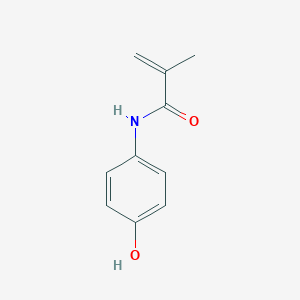
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B102004.png)
